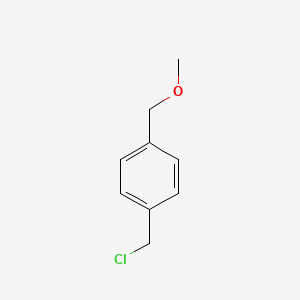

1-(Chloromethyl)-4-(methoxymethyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBAZISHDJJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553723 | |

| Record name | 1-(Chloromethyl)-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52889-83-5 | |

| Record name | 1-(Chloromethyl)-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 1 Chloromethyl 4 Methoxymethyl Benzene

Direct Halomethylation of Substituted Aromatic Precursors

The most direct method for synthesizing 1-(Chloromethyl)-4-(methoxymethyl)benzene involves the introduction of a chloromethyl group onto a pre-existing methoxymethyl-substituted benzene (B151609) ring through electrophilic aromatic substitution.

Friedel-Crafts Alkylation and Chloromethylation Reactions

The primary reaction in this category is the Blanc chloromethylation. jk-sci.comwikipedia.orglibretexts.orgambeed.com This reaction involves treating the aromatic precursor, 4-(methoxymethyl)benzene (also known as p-methoxymethyltoluene), with formaldehyde (B43269) and hydrogen chloride. youtube.com A Lewis acid, most commonly zinc chloride (ZnCl₂), is used as a catalyst to facilitate the reaction. jk-sci.comwikipedia.orglibretexts.org The catalyst enhances the electrophilicity of formaldehyde by protonating its carbonyl oxygen, which generates the electrophilic species that attacks the aromatic ring. wikipedia.orglibretexts.orgyoutube.com

Alternative chloromethylating agents can also be employed, such as chloromethyl methyl ether (CH₃OCH₂Cl), which can generate the reactive electrophile under acidic conditions. wikipedia.orgnih.gov The reaction is typically conducted at controlled temperatures, often between 25–60 °C, to manage reaction rates and minimize the formation of byproducts.

Table 1: Typical Conditions for Blanc Chloromethylation

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Starting Material | 4-(Methoxymethyl)benzene | The aromatic substrate for electrophilic attack. |

| Reagents | Formaldehyde (or paraformaldehyde), Hydrogen Chloride (HCl) | Source of the chloromethyl group. |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to generate the electrophile. jk-sci.com |

| Solvent | Often neat or an inert solvent like dichloromethane (B109758) | Influences reaction kinetics and product isolation. |

| Temperature | 25–60 °C | Higher temperatures can lead to increased side reactions. |

| Yield | 70–85% | Highly dependent on precise control of reaction conditions. |

Regioselectivity and Isomeric Control in Aromatic Substitution

In the chloromethylation of 4-(methoxymethyl)benzene, the regiochemical outcome is governed by the directing effect of the methoxymethyl substituent. The -CH₂OCH₃ group is an ortho-, para-directing activator due to the electron-donating nature of the ether oxygen, which can stabilize the arenium ion intermediate through resonance.

While both ortho and para positions are activated, the para-product, this compound, is formed preferentially due to steric hindrance. The bulkiness of the methoxymethyl group impedes the approach of the electrophile to the adjacent ortho positions, making the para position the primary site of reaction. This leads to high regioselectivity for the desired isomer.

However, careful control of reaction conditions is critical to prevent undesirable side reactions. google.com Key challenges include:

Polychloromethylation: If the reaction is allowed to proceed for too long or at high temperatures, a second chloromethyl group can be introduced onto the ring. unive.it

Diphenylmethane Formation: The newly formed benzyl (B1604629) chloride product is more reactive than the starting material and can undergo a subsequent Friedel-Crafts alkylation with another molecule of the starting aromatic precursor, leading to the formation of diarylmethane byproducts. google.comunive.it

Controlling the stoichiometry of the reagents and maintaining the optimal temperature are the primary strategies for maximizing the yield of the mono-substituted para-isomer and ensuring high isomeric purity. unive.it

Nucleophilic Displacement Strategies for Benzylic Halides

An alternative to direct chloromethylation involves building the molecule through nucleophilic substitution reactions on benzylic substrates. These methods can proceed via the formation of the ether linkage or by converting a benzylic alcohol to the target chloride.

Synthesis via Alkoxide Substitution of Related Chlorobenzyl Derivatives

This strategy can be approached in two ways. The first involves the reaction of a di-substituted precursor, such as 1,4-bis(chloromethyl)benzene (B146612), with a methoxide (B1231860) source. Sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF) can displace one of the chloride ions to form the methoxymethyl group.

Ar(CH₂Cl)₂ + NaOCH₃ → ClCH₂-Ar-CH₂OCH₃ + NaCl

A significant challenge with this method is achieving mono-substitution. The product contains a remaining chloromethyl group that can react further, and the starting material can undergo a double substitution, leading to a mixture of products that requires careful purification.

A second, more controlled approach involves the chlorination of 4-(methoxymethyl)benzyl alcohol. The alcohol precursor can be synthesized from other starting materials and then converted to the final product. The hydroxyl group is transformed into a good leaving group and substituted by a chloride ion using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). organic-chemistry.org

Ar-CH₂OH + SOCl₂ → Ar-CH₂Cl + SO₂ + HCl

This method provides excellent control as the reaction site is predetermined, avoiding issues of regioselectivity on the aromatic ring.

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. It is particularly effective for Williamson ether synthesis, where an alkoxide (often generated in an aqueous basic solution) reacts with an organic halide (dissolved in an organic solvent). acs.orgphasetransfercatalysis.comresearchgate.net

In the context of synthesizing this compound, PTC could be applied to the reaction between 1,4-bis(chloromethyl)benzene and an aqueous solution of sodium hydroxide (B78521) with methanol. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), is used. tandfonline.com

The catalyst's lipophilic cation transports the methoxide anion from the aqueous phase into the organic phase, where it can react with the benzylic halide. This technique allows the reaction to proceed under milder conditions, often with improved yields and selectivities compared to traditional biphasic reactions, while minimizing side reactions. acs.org

Table 2: Common Phase-Transfer Catalysts for Etherification

| Catalyst | Abbreviation | Structure |

|---|---|---|

| Tetrabutylammonium bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ |

| Tetrabutylammonium bisulfate | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ |

| Benzyltriethylammonium chloride | TEBAC | (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻ |

| Crown Ethers | e.g., 18-Crown-6 | Cyclic polyethers that can complex with alkali metal cations. rasayanjournal.co.in |

Multi-Step Conversions and Functional Group Interconversions

Complex synthetic routes involving multiple steps and the interconversion of functional groups offer greater flexibility in designing a pathway to this compound, especially when starting from readily available but structurally different precursors. stackexchange.com

A common and highly important functional group interconversion (FGI) in this context is the conversion of a benzylic alcohol to a benzylic chloride. vanderbilt.edu As described in section 2.2.1, this can be achieved with reagents like SOCl₂. organic-chemistry.org Conversely, a benzylic chloride can be hydrolyzed to a benzylic alcohol or converted to other functional groups, highlighting the versatility of the chloromethyl group. asianpubs.org

A hypothetical multi-step synthesis could start from 4-methylbenzyl alcohol. The synthetic design would involve a two-stage process:

Etherification: The benzylic alcohol is first protected or converted. For this route, the primary alcohol of 4-methylbenzyl alcohol would be reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to form 1-methyl-4-(methoxymethyl)benzene.

Benzylic Chlorination: The methyl group on the aromatic ring would then be chlorinated using a radical chlorination method, for example, with N-chlorosuccinimide (NCS) under light irradiation, to yield the final product. organic-chemistry.org

Another documented strategy involves starting with 2-chlorobenzylchloride derivatives, followed by a sequence of nitration, reduction, and methoxymethylation to build the desired structure. These multi-step pathways, while longer, can be essential for accessing specific isomers or when direct methods are not feasible.

Pathways Involving Nitro and Amino Intermediates

Synthetic strategies that proceed through nitro and amino intermediates offer a versatile approach to constructing the target molecule. These routes typically leverage the directing effects of the nitro group and the reactivity of the subsequent amino group to introduce the required functionalities.

A plausible synthetic pathway can commence with a suitably substituted nitroaromatic compound, such as 1-chloro-2-methyl-4-nitrobenzene. mdpi.com The synthesis of such an intermediate can start from 4-chloroaniline, which is converted to 4-nitrochlorobenzene via oxidation, followed by methylation. mdpi.com Alternatively, p-nitrobenzyl chloride can be prepared by the nitration of benzyl chloride. nih.gov

Once a nitro-substituted precursor is obtained, a key step is the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation, often employing palladium or platinum-based catalysts in solvents like ethanol (B145695) or ethyl acetate. google.com The resulting amino group can then be further manipulated. For instance, a 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene intermediate can be hydrogenated to reduce the nitro group and cleave the benzylamino group, yielding a benzenediamine derivative. google.com

Another approach involves the diazotization of an amino group, followed by a Sandmeyer or related reaction to introduce the chloro or chloromethyl functionality. While direct evidence for the synthesis of this compound via this specific sequence is not prevalent in the provided literature, the manipulation of nitro and amino groups is a fundamental strategy in aromatic chemistry. For example, the reduction of various nitro-aromatic compounds to their corresponding anilines is a well-established process. researchgate.net The reactivity of these intermediates makes them valuable in the synthesis of diverse industrial chemicals and building blocks. researchgate.net

Table 1: Illustrative Reaction Steps Involving Nitro/Amino Intermediates

| Step | Transformation Example | Reagents & Conditions | Source |

| Nitration | Benzyl chloride → p-Nitrobenzyl chloride | Concentrated HNO₃ / H₂SO₄, 283-303 K | nih.gov |

| Oxidation | 4-Chloroaniline → 4-Nitrochlorobenzene | Peroxytrifluoroacetic acid, Dichloromethane | mdpi.com |

| Reduction | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene → 2-Methoxymethyl-1,4-benzenediamine | H₂, Pd or Pt catalyst, Ethanol/Ethyl Acetate | google.com |

| Nucleophilic Substitution | 4-Nitro-2-chloromethyl-chlorobenzene → 4-Nitro-2-methoxymethyl-chlorobenzene | Alkali methoxide (e.g., NaOCH₃) in Methanol | google.com |

Sequential Introduction of Chloromethyl and Methoxymethyl Moieties

A more direct approach to synthesizing this compound involves the stepwise introduction of the two functional groups onto a benzene ring. This can be achieved in two primary sequences: chloromethylation of a methoxymethyl-substituted benzene or methoxymethylation of a chloromethyl-substituted benzene.

Sequence A: Methoxymethylation followed by Chloromethylation

This strategy begins with 4-(methoxymethyl)benzene (benzyl methyl ether). The subsequent step is a chloromethylation reaction, a type of electrophilic aromatic substitution. This is typically carried out using formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride (ZnCl₂) to generate the electrophile. google.com The methoxymethyl group is an ortho-, para-director, leading to the introduction of the chloromethyl group at the desired para position.

Sequence B: Chloromethylation followed by Methoxymethylation

This route would start with a chloromethylated precursor, such as p-xylene, which is first selectively monochlorinated on one of the methyl groups. The second methyl group would then need to be converted to a methoxymethyl group. A related transformation is seen in the synthesis of 2-methoxymethyl-1,4-benzenediamine, where a chloromethyl group on a nitrobenzene (B124822) derivative is converted to a methoxymethyl group through nucleophilic displacement using an alkali methoxide like sodium methoxide. google.com This suggests that a similar nucleophilic substitution could be applied to a suitable benzyl chloride derivative to introduce the methoxymethyl ether functionality.

Kinetic studies on the chloromethylation of toluene (B28343) using reagents like chloromethyl methyl ether (CMME) or methoxyacetyl chloride (MAC) with Lewis acids (AlCl₃ or SnCl₄) show that the reaction proceeds via a methoxymethyl cation (CH₃OCH₂⁺) as the electrophile. nih.govacs.org These studies provide insight into the mechanism and selectivity of the chloromethylation step. nih.govacs.org

Table 2: Comparison of Sequential Introduction Strategies

| Strategy | Starting Material | Key Reaction Step | Reagents | Catalyst | Source |

| Sequence A | 4-(Methoxymethyl)benzene | Chloromethylation | Formaldehyde, HCl | ZnCl₂ | |

| Sequence B | p-Xylene derivative | Nucleophilic Substitution | Sodium Methoxide | - | google.com |

Green Chemistry Approaches and Sustainable Synthesis Development

In line with the principles of green chemistry, modern synthetic efforts focus on reducing environmental impact by using safer solvents, minimizing waste, and employing efficient catalytic systems. uniroma1.it The synthesis of this compound and related compounds can be improved by incorporating these sustainable practices. nih.gov

Exploration of Environmentally Benign Solvents and Reagents

Traditional chloromethylation reactions often utilize hazardous and environmentally persistent solvents like dichloromethane or 1,2-dichloroethane. nih.govacs.orgusc.edu Green chemistry encourages the replacement of such solvents with more benign alternatives.

Promising green solvents include those derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is sourced from corn cobs, and cyclopentyl methyl ether (CPME). youtube.com These ethers often provide better stability and easier separation from water. youtube.com Ethanol, another bio-renewable solvent, is also an environmentally preferable option for many applications. usc.eduyoutube.com For certain processes, water itself can be a highly effective and non-toxic solvent. nih.govyoutube.com The use of supercritical fluids, like CO₂, also presents a green alternative that minimizes liquid waste. nih.govyoutube.com

A significant green advancement in chloromethylation involves generating the chloromethylating agent in-situ from a formaldehyde precursor and hydrogen chloride. google.com This approach avoids the use of strong Lewis acids and the large volumes of effluent they generate during workup, making the process more environmentally friendly. google.com

Table 3: Traditional vs. Green Solvents for Aromatic Synthesis

| Traditional Solvent | Associated Issues | Green Alternative(s) | Source |

| Dichloromethane (DCM) | Carcinogen, Hazardous Air Pollutant | Ethyl acetate/heptane, 2-MeTHF, Toluene | usc.edu |

| 1,2-Dichloroethane | Carcinogen, Hazardous Air Pollutant | Dichloromethane (less hazardous alternative), 2-MeTHF | usc.edu |

| Benzene | Carcinogen, Reproductive Toxicant | Toluene | usc.edu |

| Chloroform | Carcinogen, Reproductive Toxicant | Dichloromethane, Ethyl Acetate | usc.edu |

Catalytic Systems for Enhanced Efficiency and Selectivity

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. uniroma1.it The synthesis of haloalkyl ethers and chloromethylated aromatics has seen significant progress in this area.

Instead of stoichiometric quantities of corrosive Lewis acids like AlCl₃, highly efficient catalytic systems have been developed. Research has shown that as little as 0.01 mol% of zinc(II) salts can effectively catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in near-quantitative yields. organic-chemistry.org This method is rapid, scalable, and minimizes exposure to carcinogenic haloalkyl ether byproducts. organic-chemistry.org

For the chloromethylation of substituted benzenes, an innovative process utilizes a catalytic amount of a short-chain carboxylic acid. google.com This method completely eliminates the need for Lewis acids or strong mineral acids, significantly reducing corrosive waste and simplifying the product workup. google.com

Phase transfer catalysis (PTC) offers another green pathway. A novel catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 has been used for the chloromethylation of aromatic hydrocarbons in an aqueous medium. researchgate.net This PTC process allows for faster reactions, higher yields, and minimizes the need for organic solvents and waste generation. researchgate.net Furthermore, the development of catalyst systems based on ionic liquids for chloromethylation reactions presents a solvent-free approach with high conversion rates, suitable for industrial production. google.com

Table 4: Comparison of Catalytic Systems for Chloromethylation & Related Reactions

| Catalyst System | Type | Key Features | Source |

| AlCl₃ / SnCl₄ | Traditional Lewis Acid | Stoichiometric or high loading required; generates significant waste. | nih.govacs.org |

| Zinc(II) salts | Green Lewis Acid | Highly catalytic (0.01 mol%); rapid reaction; for haloalkyl ether synthesis. | organic-chemistry.org |

| Short-chain carboxylic acid | Organic Catalyst | Catalytic amount; avoids Lewis acids; environmentally friendly. | google.com |

| ZnCl₂/AcOH/H₂SO₄/PEG-800 | Phase Transfer Catalyst | Used in aqueous media; high yields; reduced organic solvent waste. | researchgate.net |

| Ionic Liquid | Catalyst & Medium | Allows for solvent-free reaction; high conversion rate. | google.com |

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Methoxymethyl Benzene

Reactivity of the Benzylic Halide Moiety

The chloromethyl group, being a primary benzylic halide, is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the stabilization of reaction intermediates through the adjacent aromatic ring.

Elimination Reactions (E1, E2) Leading to Styrenic Derivatives

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution to form a styrenic derivative, 4-vinyl-1-(methoxymethyl)benzene. libretexts.orgbyjus.com The mechanism can be either E1 (unimolecular elimination) or E2 (bimolecular elimination).

The E2 mechanism is a one-step process where the base removes a proton from the carbon adjacent to the benzylic carbon, and the chloride leaving group departs simultaneously, forming a double bond. libretexts.org This pathway is favored by strong, bulky bases that are poor nucleophiles, such as potassium tert-butoxide. leah4sci.com

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the Sɴ1 reaction. libretexts.orgmasterorganicchemistry.com After the carbocation is formed, a weak base can remove an adjacent proton to form the alkene. libretexts.org This pathway is more likely to occur under conditions that favor Sɴ1 reactions, such as with weak bases and polar protic solvents. libretexts.orgyoutube.com The formation of a conjugated system with the benzene (B151609) ring makes the styrenic product thermodynamically stable, which can be a driving force for elimination. youtube.com

Radical Reactions and Benzylic Halogenation Processes

The benzylic positions in 1-(chloromethyl)-4-(methoxymethyl)benzene are susceptible to radical reactions, particularly halogenation. chemistrysteps.com While the chloromethyl group is already halogenated, the methylene (B1212753) group of the methoxymethyl ether is also a benzylic position and can undergo further halogenation under radical conditions. youtube.comyoutube.com

This reaction typically proceeds via a free radical chain mechanism initiated by light or a radical initiator. A halogen radical abstracts a hydrogen atom from the benzylic position of the methoxymethyl group, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which propagates the chain. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective benzylic bromination. youtube.com

Transformations of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in this compound can undergo several important transformations, primarily cleavage (deprotection) and oxidation.

The MOM ether is generally stable under basic and weakly acidic conditions but can be cleaved under stronger acidic conditions to yield the corresponding alcohol. rsc.orgwikipedia.org This deprotection is often achieved by treatment with a Brønsted acid or a Lewis acid. wikipedia.orgresearchgate.net For example, reaction with an acid in the presence of water will hydrolyze the ether to form 4-(hydroxymethyl)benzyl chloride.

Furthermore, the methoxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the benzylic position to a carboxylic acid. libretexts.org Milder oxidation conditions can potentially yield the corresponding aldehyde. beilstein-journals.orgyoutube.comnih.govyoutube.com This transformation provides a synthetic route to substituted benzaldehydes and benzoic acids.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the two substituents already present on the ring. wikipedia.org

Substituents on an aromatic ring influence both the rate of reaction and the position of attack by an incoming electrophile. libretexts.orglibretexts.org They are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para- or meta-directors. masterorganicchemistry.comsavemyexams.com

Chloromethyl Group (-CH₂Cl): The chloromethyl group is considered a deactivating group relative to a simple methyl group due to the inductive electron-withdrawing effect of the electronegative chlorine atom. However, like other alkyl groups, it is an ortho-, para-director. stackexchange.compw.live The directing effect is attributed to the ability of the alkyl group to stabilize the positively charged intermediate (arenium ion) formed during ortho and para attack through hyperconjugation. khanacademy.org Nitration of benzyl (B1604629) chloride, for example, yields primarily ortho and para products, with a high preference for the para isomer, which can be attributed to the steric hindrance of the chloromethyl group at the ortho positions. stackexchange.com

Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is an activating group and an ortho-, para-director. youtube.comlibretexts.org The oxygen atom of the ether can donate a pair of electrons into the benzene ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This resonance stabilization makes the ring more nucleophilic and thus more reactive towards electrophiles, and it also stabilizes the arenium ion intermediate for ortho and para substitution. youtube.comlibretexts.org This effect generally outweighs the inductive withdrawal of the oxygen atom.

In this compound, both substituents are ortho-, para-directors. The positions ortho to the chloromethyl group are C2 and C6, while the para position is occupied. The positions ortho to the methoxymethyl group are C3 and C5, with its para position also occupied.

The directing effects are therefore competitive. The methoxymethyl group is an activating group, while the chloromethyl group is a deactivating group. In electrophilic aromatic substitution on rings with competing directing groups, the more powerfully activating group generally controls the regioselectivity. libretexts.org Consequently, the activating methoxymethyl group will direct incoming electrophiles to its ortho positions (C3 and C5). The deactivating nature of the chloromethyl group further disfavors substitution at its ortho positions (C2 and C6). Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the positions ortho to the methoxymethyl group.

Interactive Table: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Activity | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -CH₂Cl | Inductive: Withdrawing (-I)Hyperconjugation: Donating | Deactivating | Ortho, Para | C2, C6 |

| -CH₂OCH₃ | Inductive: Withdrawing (-I)Resonance: Donating (+M) | Activating | Ortho, Para | C3, C5 |

| Combined | -CH₂OCH₃ is the dominant activating group | Activated | Ortho to the -CH₂OCH₃ group | C3, C5 (Major) |

Derivatization and Advanced Functionalization Strategies

Elaboration via Nucleophilic Substitution at the Chloromethyl Site

The benzylic chloride in 1-(Chloromethyl)-4-(methoxymethyl)benzene is a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a diverse range of functional groups, including nitrogen, oxygen, sulfur, and carbon nucleophiles.

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to benzylic amines. Primary and secondary amines, as well as ammonia, can readily displace the chloride to form the corresponding substituted aminomethyl derivatives. organic-chemistry.org

Furthermore, this compound is a key precursor for synthesizing nitrogen-containing heterocyclic structures, which are significant in pharmaceutical chemistry. nih.govmdpi.com By reacting with suitable difunctional nitrogen nucleophiles, or through multi-step sequences involving an initial amination, complex ring systems can be constructed. nih.govclockss.org For instance, condensation reactions with aminothiols or aminophenols can lead to the formation of heterocycles like benzothiazines or benzoxazines. clockss.org

Table 1: Examples of Nitrogen Nucleophiles for Amine and Heterocycle Synthesis This table is generated based on established reactions for benzyl (B1604629) halides and is illustrative for this compound.

| Nucleophile | Product Type | Reaction Conditions Example |

| Ammonia | Primary Benzylic Amine | Ethanolic solution, sealed tube, heat |

| Benzylamine | Secondary Benzylic Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Piperidine | Tertiary Benzylic Amine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| 2-Aminothiophenol | Benzothiazine Precursor | Two-step sequence, initial Sₙ2 then cyclization |

Oxygen and sulfur nucleophiles react efficiently with the chloromethyl group to yield ethers, thioethers, and esters.

Benzylic Ethers: Alkoxides and phenoxides serve as potent nucleophiles for synthesizing the corresponding benzylic ethers. The Williamson ether synthesis, reacting the benzyl halide with a sodium or potassium alkoxide/phenoxide, is a standard method. Modern protocols also utilize reagents like 2-benzyloxy-1-methylpyridinium triflate, which can be formed in situ and acts as a mild benzylating agent under neutral conditions. beilstein-journals.orgd-nb.info

Benzylic Thioethers: Thiolates (RS⁻) are excellent nucleophiles and react readily to form thioethers (sulfides). These reactions are often carried out under basic conditions using a thiol and a base like sodium hydroxide (B78521) or in the presence of a copper catalyst. researchgate.netsemanticscholar.org Recent advancements include electrochemically driven, metal-free C-S cross-coupling reactions between benzyl halides and disulfides, offering a greener alternative. rsc.org

Benzylic Esters: Carboxylate anions react with this compound to form benzylic esters. A common method involves heating the benzyl halide with the sodium or potassium salt of a carboxylic acid in a polar aprotic solvent like DMF. arkat-usa.org Another approach is the reaction of a carboxylic acid with the benzyl halide in the presence of a non-nucleophilic base such as sodium bicarbonate. arkat-usa.org

Table 2: Synthesis of Ethers, Thioethers, and Esters This table is generated based on established reactions for benzyl halides and is illustrative for this compound.

| Nucleophile Source | Reagent Example | Product Class |

| Alcohol/Phenol | Sodium Ethoxide (NaOEt) | Ether |

| Thiol/Thiophenol | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carboxylic Acid | Sodium Acetate (NaOAc) | Ester |

The chloromethyl group can participate in various organometallic cross-coupling reactions to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.

Gilman Reagents: Lithium diorganocopper reagents (R₂CuLi), known as Gilman reagents, couple with benzyl halides. libretexts.org One of the alkyl groups from the Gilman reagent replaces the chlorine atom, forming a new C-C bond. openstax.org This reaction is effective for creating larger molecules from smaller fragments.

Suzuki-Miyaura Coupling: While typically used for aryl-aryl coupling, palladium-catalyzed Suzuki-Miyaura reactions can be adapted for benzyl halides. libretexts.org The reaction couples the benzyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This method is highly valued for its functional group tolerance. The catalytic cycle involves oxidative addition of the benzyl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. libretexts.org

Chemical Modifications of the Methoxymethyl Group

The methoxymethyl (MOM) ether group is generally stable but can be selectively transformed under specific conditions, providing a secondary site for molecular elaboration. nih.gov

The methoxymethyl group acts as a protecting group for the underlying benzylic alcohol. Its removal, or deprotection, is a key step in many synthetic pathways. While stable in basic to weakly acidic conditions, strong acidic conditions can cleave the MOM ether to reveal the parent alcohol, 4-(chloromethyl)benzyl alcohol. nih.gov

Selective methods for this transformation have been developed to avoid harsh conditions that might affect other functional groups. Reagents such as bromodimethylborane (B1221736) or a combination of carbon tetrabromide and triphenylphosphine (B44618) can achieve this cleavage under mild conditions. researchgate.net Another efficient method involves using zinc bromide (ZnBr₂) and a thiol like n-propanethiol (n-PrSH), which can rapidly and selectively deprotect MOM ethers. researchgate.net

The methoxymethyl group can be oxidized to yield valuable carbonyl compounds. This typically proceeds via the intermediate alcohol formed from hydrolysis, which can then be oxidized.

Aldehyde Formation: Oxidation of the intermediate 4-(chloromethyl)benzyl alcohol to 4-(chloromethyl)benzaldehyde (B3024689) can be accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.

Carboxylic Acid Formation: Stronger oxidizing agents can convert the benzylic position directly to a carboxylic acid. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation. An environmentally safer method involves using hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent, which can directly oxidize benzyl halides to the corresponding benzoic acids. organic-chemistry.org This would yield 4-(chloromethyl)benzoic acid, a bifunctional molecule with significant synthetic potential.

Table 3: Summary of Functional Group Transformations

| Starting Group | Target Functional Group | Example Reagent(s) | Section Reference |

| -CH₂Cl | -CH₂NHR | RNH₂ / Base | 4.1.1 |

| -CH₂Cl | -CH₂OR | NaOR | 4.1.2 |

| -CH₂Cl | -CH₂SR | NaSR | 4.1.2 |

| -CH₂Cl | -CH₂O(CO)R | RCOONa | 4.1.2 |

| -CH₂Cl | -CH₂R' | R'₂CuLi (Gilman) | 4.1.3 |

| -CH₂OCH₃ | -CH₂OH | ZnBr₂ / n-PrSH | 4.2.1 |

| -CH₂OH | -CHO | PCC | 4.2.2 |

| -CH₂OH | -COOH | KMnO₄ | 4.2.2 |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The compound's structure, possessing two key functional groups, makes it a strategic intermediate for the assembly of elaborate molecular architectures. The chloromethyl group serves as a highly reactive site for nucleophilic substitution, while the methoxymethyl group offers a stable, non-reactive handle that can be carried through multiple synthetic steps or be a target for later-stage chemical modification.

Precursor to Biologically Active Scaffolds and Chemical Probes

1-(Chloromethyl)-4-(methoxymethyl)benzene is an important precursor for constructing molecules with potential biological activity. The benzylic chloride moiety allows for the facile alkylation of various nucleophiles, including amines, phenols, and thiols, which are common functional groups in pharmacologically active compounds and molecular probes. This reactivity enables the introduction of the p-(methoxymethyl)benzyl scaffold into target molecules.

While direct examples are often proprietary, the utility of this compound can be inferred from its role as an intermediate in the synthesis of drug candidates and compounds used to study biochemical pathways. Its ability to react with nucleophilic sites on biomolecules also makes it a candidate for use in developing chemical probes designed for modifying proteins or nucleic acids for research purposes. For instance, the synthesis of complex molecules like phorboxazole B and the ingenane (B1209409) diterpenes has utilized the closely related p-methoxybenzyl (PMB) protecting group, highlighting the importance of this type of benzyl (B1604629) scaffold in accessing biologically relevant natural products. nih.gov

Building Block for Polymer Synthesis and Modification

The vinyl-substituted analog of this compound, 4-chloromethyl styrene (B11656) (CMS), which shares the reactive chloromethyl group, is a critical monomer in materials science. nih.gov Polymers and copolymers derived from CMS are extensively used for creating functional materials. The chloromethyl groups on the polymer backbone serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of various functional molecules. researchgate.net

Research has demonstrated the synthesis of copolymers of 4-chloromethyl styrene with monomers like methyl methacrylate (B99206) and ethyl acrylate. nih.gov These copolymers can be subsequently modified by reacting the pendant chloromethyl groups with nucleophiles, such as oximes, to introduce new functionalities and alter the polymer's properties. nih.gov Furthermore, highly sterically hindered groups, like tris(trimethylsilyl)methyl (trisyl) substituents, have been attached to CMS-containing copolymers. beilstein-journals.org This modification significantly increases the rigidity and the glass transition temperature of the resulting polymers, creating materials with novel thermal and mechanical properties that could be suitable for applications like fluid separation membranes. beilstein-journals.org The development of monodisperse chloromethyl-functionalized polymer particles via seeded polymerization is another key application, providing materials for use as solid supports in catalysis and biochemical applications. msu.edu

Synthesis of Heterocyclic Compounds and Their Analogs

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. clockss.org this compound serves as a key electrophile for the N-alkylation of nitrogen-containing heterocycles. The reactive benzylic chloride can readily react with the nitrogen atom in rings such as pyridines, imidazoles, and pyrazoles to form quaternary ammonium (B1175870) salts or N-benzylated products. These reactions are fundamental in modifying the properties of existing heterocyclic systems or in building more complex fused-ring structures. clockss.orgtotal-synthesis.com

The synthesis of various heterocyclic systems often involves the intramolecular cyclization of precursors containing both a nucleophile and an electrophile. chem-station.com By reacting this compound with a molecule containing a nucleophilic group (e.g., an amine or thiol) and a separate reactive site, a precursor for such cyclizations can be formed. For example, the reaction with an aminothiophenol derivative could set the stage for a subsequent ring-closing reaction to form a benzothiazine derivative. Transition metal-catalyzed coupling reactions, which are pivotal in modern heterocyclic synthesis, can also utilize intermediates derived from this compound. chem-station.com

Role in Protective Group Chemistry Beyond Direct MOM Ether Formation

While the methoxymethyl (MOM) group is a well-known protecting group for alcohols, the entire p-(methoxymethyl)benzyl moiety of this compound can function as a versatile protecting group, analogous to the widely used p-methoxybenzyl (PMB) group. nih.govcommonorganicchemistry.com This strategy extends beyond simple ether formation, offering a robust method for protecting various functional groups, including alcohols, amines, thiols, and carboxylic acids. nih.govnih.gov

The protection is typically achieved via a Williamson ether-type synthesis, where a nucleophile, such as an alkoxide generated by a base like sodium hydride, attacks the benzylic carbon, displacing the chloride. nih.gov The key advantage of the PMB group, and by extension the p-(methoxymethyl)benzyl group, lies in its unique deprotection conditions. Unlike a standard benzyl group which requires harsh hydrogenolysis, the electron-donating nature of the para-substituent (methoxy or methoxymethyl) makes the aromatic ring susceptible to oxidative cleavage. nih.govcommonorganicchemistry.com

A standard reagent for this deprotection is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). commonorganicchemistry.com The reaction proceeds through a single-electron transfer (SET) mechanism, forming a stabilized radical cation that ultimately leads to the release of the protected functional group and p-methoxybenzaldehyde (or its equivalent). commonorganicchemistry.com This oxidative deprotection is orthogonal to many other protecting groups, allowing for selective removal in the presence of acid-labile or base-labile groups, which is critical in the synthesis of complex molecules. nih.gov The group can also be removed under strongly acidic conditions, for example, with trifluoroacetic acid (TFA).

Table 1: Comparison of Benzyl-Type Protecting Groups This interactive table summarizes the properties and deprotection methods for related benzyl-type protecting groups.

| Protecting Group | Structure of Reagent | Common Deprotection Methods | Key Features |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic and basic conditions. |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride | DDQ (Oxidative), TFA (Acidic) | Cleaved under oxidative or acidic conditions; more labile than Bn. commonorganicchemistry.com |

| p-(Methoxymethyl)benzyl | This compound | DDQ (Oxidative), TFA (Acidic) | Expected to have similar reactivity to PMB, offering orthogonal deprotection. |

| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl chloride | Milder oxidative/acidic conditions than PMB | More labile than PMB, allowing for sequential deprotection. commonorganicchemistry.com |

Enabling Chemical Transformations for Specialty Chemicals Development

The dual reactivity of this compound makes it a valuable starting material for the development of specialty chemicals, including those used in the pharmaceutical and agrochemical industries. The primary reaction it undergoes is nucleophilic substitution at the chloromethyl position. This allows for the introduction of a vast array of functionalities.

For example, reaction with:

Amines leads to secondary or tertiary benzylic amines, which are common substructures in pharmaceuticals.

Thiols yields thioethers, which can be further oxidized to sulfoxides and sulfones, important functional groups in various bioactive molecules.

Cyanide provides a route to the corresponding phenylacetonitrile (B145931) derivative, a precursor for carboxylic acids, amines, and other functional groups via the versatile nitrile chemistry.

Alkoxides and Phenoxides generates a wide range of ethers, modifying properties such as solubility and lipophilicity.

Furthermore, the methoxymethyl group, while generally stable, can be oxidized under certain conditions to an aldehyde or a carboxylic acid, providing a secondary point for chemical modification. This allows for the creation of bifunctional aromatic compounds where one side has been elaborated via the chloromethyl group and the other is generated from the methoxymethyl group. This strategic flexibility is essential in the multi-step synthesis of highly functionalized specialty chemicals and advanced materials.

Computational and Theoretical Studies of 1 Chloromethyl 4 Methoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1-(chloromethyl)-4-(methoxymethyl)benzene, DFT calculations offer a window into how its substituent groups influence the aromatic system and its susceptibility to chemical attack.

Studies have utilized DFT with the B3LYP functional and a 6-31G* basis set to forecast the preferred sites for electrophilic attack on the benzene (B151609) ring. These calculations reveal that the methoxymethyl group (-CH₂OCH₃), being electron-donating, activates the ortho and para positions for electrophilic substitution. Conversely, the chloromethyl group (-CH₂Cl) is electron-withdrawing and directs electrophiles to the meta position.

A key aspect of these predictions is the analysis of the Highest Occupied Molecular Orbital (HOMO), which is crucial in reactions with electrophiles. Computational DFT studies indicate that the HOMO density is primarily localized near the electron-donating methoxymethyl group. This localization suggests that this region of the molecule is the most nucleophilic and therefore the most likely to react with an electrophile.

Further predictions of reactivity are made using Fukui indices, which quantify the change in electron density at a given position when the total number of electrons in the molecule changes. For this compound, calculated Fukui indices point towards higher nucleophilicity at the para position relative to the chloromethyl group, reinforcing the predictions made from HOMO analysis.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, MEP maps visualize the electron-rich areas, particularly around the methoxymethyl group, as the probable sites for electrophilic substitution. These theoretical predictions are consistent with experimental observations, such as in nitration reactions, which show a high yield of the para-nitro product relative to the methoxymethyl group.

Table 1: Predicted Reactivity Indicators for this compound

| Computational Method | Predicted Reactive Site for Electrophilic Attack | Underlying Principle |

| DFT (B3LYP/6-31G*) | Ortho/Para to -CH₂OCH₃ | The electron-donating nature of the methoxymethyl group increases electron density at these positions. |

| HOMO Analysis | Near the methoxymethyl group | The HOMO is the orbital most likely to donate electrons to an electrophile. |

| Fukui Indices | Para position relative to the -CH₂Cl group | Quantifies the site-specific nucleophilicity of the molecule. |

| MEP Analysis | Electron-rich regions near the methoxymethyl group | Visualizes the charge distribution and sites susceptible to electrophilic attack. |

Molecular Dynamics Simulations of Intermolecular Interactions

Currently, there is a lack of publicly available research focused on the molecular dynamics (MD) simulations of this compound to study its intermolecular interactions. MD simulations would be a valuable tool to understand how this molecule interacts with solvents, other solutes, or biological macromolecules. Such studies could provide insights into its physical properties, such as solubility and boiling point, as well as its behavior in condensed phases. The development of accurate force fields, potentially through machine-learning approaches, would be a critical step in enabling such simulations. nih.gov

Mechanistic Pathways Elucidation via Transition State Theory

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes. Transition state theory, coupled with quantum chemical calculations, allows for the elucidation of reaction pathways and the determination of reaction barriers.

While specific transition state modeling for reactions of this compound is not extensively documented, studies on analogous compounds provide a framework for understanding its reactivity. For instance, computational analysis of the homologation reaction of the related 4-methoxybenzyl bromide with diazo compounds has been performed using quantum chemical calculations (ωB97X-D/def2-QZVPP//ωB97X-D/6–31+G(d,p)). nih.gov This study revealed a rate-determining Sₙ1 mechanism for the initial C-C bond formation, with a calculated barrier height of 18.5 kcal/mol. nih.gov Such a mechanistic pathway, proceeding through a stabilized benzylic carbocation, is plausible for this compound due to the electronic stabilization provided by the methoxymethyl group.

Experimental kinetics studies on the chloromethylation of benzene and toluene (B28343) suggest the formation of a highly selective common electrophile, the methoxymethyl cation (CH₃OCH₂⁺) or its ion pair with a Lewis acid. acs.orgresearchgate.net This electrophile is generated from precursors like methoxyacetyl chloride or chloromethyl methyl ether. acs.orgresearchgate.net The reactions exhibit a large k(Toluene)/k(Benzene) ratio, indicative of a very selective and reactive electrophile. acs.orgresearchgate.net Theoretical modeling of the formation of such an electrophile from this compound in the presence of a Lewis acid and its subsequent reaction with a nucleophile would be a valuable area of future research.

The general approach to finding a transition state involves methods like relaxed surface scans for simple bond-making or breaking events and more sophisticated techniques like the climbing image nudged elastic band (NEB) method for more complex reaction coordinates. youtube.com These methods aim to locate the saddle point on the potential energy surface that represents the transition state.

Structure-Reactivity Relationship Analysis through Computational Modeling

Computational modeling is instrumental in establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural features with its chemical reactivity. For this compound, such analyses can help in predicting its behavior in various chemical transformations and in designing new molecules with desired properties.

The reactivity of the chloromethyl group in nucleophilic substitution reactions is a key feature of this molecule. Computational studies on similar benzyl (B1604629) halides have shown that the bond dissociation energy (BDE) of the C-Hal bond is significantly lower than in corresponding alkyl halides, which contributes to their higher reactivity. researchgate.net The presence of the electron-donating methoxymethyl group at the para position is expected to further stabilize the benzylic carbocation intermediate in Sₙ1-type reactions, thereby increasing the reactivity of the chloromethyl group.

DFT calculations on a series of 4-substituted-1-(methoxymethyl)benzene derivatives have shown that electron-donating substituents at the para position play a significant role in the formation of [M-H]⁺ ions in mass spectrometry. nih.gov The stability of the resulting cation is influenced by the inductive effect of the substituent, as demonstrated by a high linear correlation in Hammett plots. nih.gov Although this study focuses on a specific fragmentation process, the underlying principles of substituent effects on cation stability are broadly applicable to the reactivity of this compound in other contexts.

Furthermore, computational studies on the C-H benzylation of ethers using silver carbenes have employed DFT calculations to investigate the relative reactivities of different C-H bonds. nih.gov Such an approach could be applied to this compound to understand the selectivity of reactions involving the various C-H bonds within the molecule.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. While 1-(chloromethyl)-4-(methoxymethyl)benzene is itself achiral, its utility as a precursor in stereoselective synthesis is a significant area for future exploration. The primary focus lies in reactions at the benzylic position, where the chloromethyl group can be substituted to create a new stereocenter.

A key strategy involves the S\textsubscriptN2 reaction, which proceeds with a predictable inversion of stereochemistry at the reaction center. chemtube3d.comchemtube3d.com Future work could focus on the reaction of this compound with a wide array of chiral nucleophiles. By carefully selecting a single enantiomer of a nucleophile, a new chiral center can be generated with a high degree of stereochemical control.

Furthermore, the development of stereoselective ether transfer reactions offers another promising avenue. Research into the diastereoselective production of two methoxy (B1213986) centers in a single step highlights the potential for creating complex polyether structures. nih.govacs.org Applying similar principles, this compound could be used to synthesize isotactic polymethoxy compounds, where the stereochemistry of newly formed ether linkages is precisely controlled. nih.gov

| Transformation Type | Chiral Reagent/Catalyst | Potential Chiral Product | Key Principle |

| Nucleophilic Substitution | Chiral amine or alcohol | Enantiomerically enriched secondary amine or ether | S\textsubscriptN2 reaction with a chiral nucleophile leads to a single diastereomer. |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salt | Enantioenriched substituted product | An achiral nucleophile is delivered by a chiral catalyst to create a stereocenter. |

| Organocatalysis | Chiral phosphine (B1218219) or amine catalyst | Optically active functionalized product | Activation of the substrate or nucleophile by a small chiral organic molecule. |

| Ether Transfer | Chiral Lewis acid | Diastereomerically pure polyether fragment | Diastereoselective addition of the methoxymethyl group or a related fragment. nih.gov |

Exploration of Catalytic Asymmetric Reactions Involving the Compound

Catalytic asymmetric reactions, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, represent a highly efficient approach to stereoselective synthesis. The exploration of such reactions involving this compound is a frontier ripe for investigation. Although direct examples are not yet prevalent, extensive research on related benzyl (B1604629) chlorides provides a clear roadmap.

Transition-metal catalysis offers a powerful toolkit for these transformations. acs.org Nickel-catalyzed asymmetric reductive cross-coupling reactions, for instance, have been successfully applied to secondary allylic and benzylic chlorides to create tertiary stereocenters. organic-chemistry.org Applying this methodology, this compound could be coupled with various organozinc or other organometallic reagents in the presence of a chiral nickel-ligand complex to afford enantioenriched products.

Organocatalysis, which avoids the use of metals, is another rapidly advancing field. Chiral organocatalysts could be employed to mediate the reaction of this compound with nucleophiles, achieving high stereoselectivity. researchgate.net For example, a dithiophosphoric acid has been shown to act as a catalytic donor for the formation of photoactive complexes, a principle that could be adapted for asymmetric transformations. acs.org

| Catalytic System | Reaction Type | Potential Substrates | Rationale/Opportunity |

| Nickel/Chiral Ligand | Asymmetric Cross-Coupling | Grignard reagents, Organozinc reagents | Proven effectiveness for asymmetric C-C bond formation with benzylic chlorides. organic-chemistry.org |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Allylboronates, Allylsilanes | Potential for creating chiral allylated arenes. |

| Copper/Chiral Ligand | Asymmetric Etherification/Amination | Alcohols, Amines | Construction of chiral C-O or C-N bonds at the benzylic position. |

| Chiral Organocatalyst | Nucleophilic Substitution | Malonates, Nitroalkanes | Metal-free approach to generating stereocenters with high enantiomeric excess. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mt.comresearchgate.net The reactive nature of the chloromethyl group makes this compound an excellent candidate for integration into flow chemistry platforms, which can better manage exotherms and handle potentially hazardous intermediates. researchgate.net

Recent advancements have demonstrated the successful implementation of multi-step syntheses in continuous flow, often incorporating in-line purification and solvent switching. nih.gov A future research direction would involve designing a telescoped synthesis sequence starting from this compound. For example, the in-situ generation of a Grignard reagent from this compound in a packed-bed reactor of magnesium could be directly followed by a reaction with an electrophile in a subsequent reactor coil. beilstein-journals.org This approach minimizes handling of the reactive organometallic intermediate and allows for precise control over reaction time and temperature.

Automated synthesis platforms, which combine robotics with machine learning algorithms, are revolutionizing chemical discovery and process optimization. beilstein-journals.orgbohrium.com These systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters. This compound could be utilized as a core scaffold in such a system to generate large libraries of derivatives for biological screening or materials science applications. The platform could automatically vary nucleophiles, catalysts, and solvents to explore a vast chemical space with minimal human intervention. youtube.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for thermal runaways. | Excellent heat transfer due to high surface area-to-volume ratio of microreactors. researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Hazardous intermediates can be generated and consumed in situ, minimizing exposure and risk. nih.gov |

| Scalability | Often requires re-optimization of conditions (e.g., mixing, heating). | Scaled by running the system for a longer duration ("scale-out") without re-optimization. researchgate.net |

| Reaction Control | Less precise control over residence time and temperature gradients. | Precise control over residence time, temperature, and pressure. researchgate.net |

| Automation | Difficult to integrate multiple steps seamlessly. | Amenable to "telescoping" multiple reaction and purification steps into a single sequence. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for In Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and confirming reaction endpoints in real-time are critical for process optimization and control. Advanced process analytical technologies (PAT) are increasingly being applied to organic synthesis, and their application to reactions involving this compound is a key area for future development.

In situ Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful non-invasive techniques for monitoring reactions in real-time. mt.comnih.gov A fiber-optic probe can be inserted directly into the reaction vessel (batch or flow) to collect spectra continuously. researchgate.net For a reaction such as a nucleophilic substitution on this compound, one could monitor the disappearance of the C-Cl vibrational band and the appearance of new bands corresponding to the product. This data allows for the precise determination of reaction kinetics and endpoints. researchgate.net

Mass spectrometry is another vital tool. Studies on related 4-substituted-1-(methoxymethyl)benzene derivatives have detailed their fragmentation patterns, which can be used to identify products and byproducts in a reaction mixture. [4 (from round 2)] Coupling a mass spectrometer to a flow reactor allows for real-time analysis of the reaction stream. Furthermore, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide significantly enhanced signals, enabling the detection of low-concentration intermediates and providing detailed mechanistic insights. rsc.orgnih.gov

| Methodology | Information Gained | Application to this compound Reactions |

| In Situ FTIR | Real-time concentration of reactants, products, and intermediates. | Monitoring the C-Cl stretch disappearance and product C-N or C-O stretch appearance in substitution reactions. Tracking Grignard formation. mt.com |

| In Situ Raman | Kinetic data, identification of intermediates, endpoint determination. | Following changes in aromatic substitution patterns and functional group vibrations. Ideal for microwave-assisted and flow reactions. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight confirmation, byproduct identification. | Analysis of reaction streams from flow reactors; identification of fragmentation patterns to confirm product structure. |

| SERS | Enhanced detection of surface-adsorbed species and low-concentration analytes. | Elucidating reaction mechanisms at catalyst surfaces or tracking dynamic doping processes. rsc.orgnih.gov |

| NMR Spectroscopy | Detailed structural information, quantification. | Can be used for offline analysis or with specialized flow-NMR setups for real-time monitoring. |

Investigation of Unconventional Reactivity Profiles and Transformations

Moving beyond traditional thermal reactions, future research will likely explore unconventional methods to activate this compound, unlocking novel reactivity patterns and transformations. These methods often proceed through radical or other high-energy intermediates, leading to products not accessible through standard S\textsubscriptN1 or S\textsubscriptN2 pathways.

Photocatalysis has emerged as a powerful tool for activating strong chemical bonds under mild conditions. kreddsci.com The C-Cl bond in benzyl chlorides, while strong, can be activated by visible light in the presence of a suitable photocatalyst. nih.govacs.org This generates a benzyl radical, which can participate in a variety of C-C bond-forming reactions, such as homo-coupling to form bibenzyl derivatives or Giese additions to electron-deficient alkenes. nih.govacs.org A particularly innovative approach involves cooperative catalysis, where a nucleophilic catalyst like lutidine reversibly activates the benzyl chloride, making it easier to reduce by the photocatalyst. acs.orgnih.gov

Electrochemical synthesis offers another green and controllable activation method. An electrochemical approach has been reported for the synthesis of methoxymethyl benzene (B151609), demonstrating the feasibility of using electrochemistry to mediate reactions at the benzylic position. [7 (from round 2)] Applying this to this compound could enable reductive couplings or other transformations without the need for chemical reductants. Promoter-free reactions, where benzylation of arenes occurs under thermal conditions without any added Lewis acid, also represent an unconventional and atom-economical approach worth further investigation. researchgate.net

| Method | Key Intermediate | Potential Transformation | Advantages |

| Visible-Light Photocatalysis | Benzyl Radical | Homo-coupling, Giese addition, Cross-coupling. nih.govacs.org | Mild conditions, high functional group tolerance, novel bond disconnections. |

| Cooperative Catalysis | Lutidinium Salt / Benzyl Radical | Giese coupling with challenging substrates. nih.gov | Activates otherwise unreactive benzyl chlorides for photocatalysis. |

| Electrosynthesis | Radical Anion / Radical | Reductive dimerization, functionalization. | Avoids stoichiometric chemical oxidants/reductants; precise control via potential. |

| Organocatalytic Activation | Photoactive EDA Complex | Direct C-H benzylation. acs.org | Metal-free, environmentally benign activation pathway. |

| Promoter-Free Benzylation | Carbocation (potential) | Friedel-Crafts type benzylation of electron-rich arenes. researchgate.net | High atom economy, avoids metal or acid promoters. |

Q & A

Basic: What are the common synthetic routes for 1-(Chloromethyl)-4-(methoxymethyl)benzene, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves alkylation or chlorination steps. A feasible route is the alkylation of 4-methoxymethylphenol with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their polar aprotic nature, which facilitates nucleophilic substitution. Reaction temperatures range from 60–80°C, with purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Key Conditions:

- Base: K₂CO₃ (ensures deprotonation without side reactions).

- Solvent: DMSO (enhances reaction rate by stabilizing intermediates).

- Purification: Gradient elution chromatography for high purity (>95%).

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR:

- Chloromethyl group (-CH₂Cl): δ 4.5–4.7 ppm (singlet, 2H).

- Methoxymethyl group (-CH₂OCH₃): δ 3.3–3.5 ppm (singlet, 3H for OCH₃) and δ 4.4–4.6 ppm (singlet, 2H for CH₂).

- Aromatic protons: δ 6.8–7.2 ppm (two doublets, para-substitution pattern).

- IR: Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1100 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 184 (M⁺), with fragments at m/z 149 (loss of Cl) and m/z 121 (loss of OCH₃).

Cross-referencing with PubChem data ensures structural validation .

Advanced: What strategies mitigate competing side reactions during the alkylation step in the synthesis?

Methodological Answer:

Competing ether cleavage or over-alkylation can occur due to the reactivity of the methoxymethyl group. Mitigation strategies include:

- Controlled Reaction Time: Shorter durations (2–4 hours) prevent degradation.

- Low-Temperature Phases: Initiating the reaction at 0–5°C reduces unwanted nucleophilic attack on the methoxymethyl group.

- Protecting Groups: Temporarily protecting the methoxymethyl moiety with tert-butyldimethylsilyl (TBS) groups before chlorination, followed by deprotection .

Data Note: Yields improve from ~60% to >85% when using TBS protection .

Advanced: How does the electronic environment of the benzene ring influence the reactivity of the substituents in cross-coupling reactions?

Methodological Answer:

The electron-donating methoxymethyl group (-CH₂OCH₃) activates the ring toward electrophilic substitution at the ortho and para positions, while the electron-withdrawing chloromethyl (-CH₂Cl) group directs electrophiles to the meta position. In Suzuki-Miyaura couplings, the chloromethyl group acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Computational DFT studies (B3LYP/6-31G*) show that the HOMO density localizes near the methoxymethyl group, favoring nucleophilic attacks there .

Advanced: What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculations using Gaussian09 with the B3LYP functional and 6-31G* basis set predict electrophilic attack preferences. Fukui indices (nucleophilicity) indicate higher reactivity at the para position relative to the chloromethyl group.

- Molecular Electrostatic Potential (MEP): Visualizes electron-rich regions (methoxymethyl) as sites for electrophilic substitution.

- Case Study: Nitration reactions yield 90% para-nitro product relative to the methoxymethyl group, aligning with computational predictions .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

The compound is stable in neutral to mildly basic conditions (pH 5–9), as the methoxymethyl group resists hydrolysis. Under acidic conditions (pH < 4), the chloromethyl group undergoes hydrolysis to form a hydroxymethyl derivative. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation at pH 7, but >30% degradation at pH 2. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Advanced: What are the applications of this compound in synthesizing heterocyclic frameworks for medicinal chemistry?

Methodological Answer:

The chloromethyl group serves as a versatile handle for constructing nitrogen-containing heterocycles:

- Cycloadditions: Reacts with sodium azide to form tetrazoles (antihypertensive intermediates) under Huisgen conditions (CuI, DMF, 80°C).

- Mitsunobu Reactions: Couples with alcohols to form ether-linked pharmacophores (e.g., antiviral agents).

- Case Study: Synthesis of a benzodiazepine precursor via Pd-catalyzed C-N coupling (Buchwald-Hartwig conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.